molecular formula C26H20FN3O3S2 B2611902 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 690961-85-4

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2611902
CAS No.: 690961-85-4
M. Wt: 505.58
InChI Key: KNUDUMKVJZCRMN-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, provided for use in scientific research and development. It is assigned the CAS Registry Number 690961-85-4 . The compound has a molecular formula of C26H20FN3O3S2 and a molecular weight of 505.58 g/mol . Researchers can leverage key predicted physicochemical properties for their experimental planning, including a boiling point of 691.7±55.0 °C, a density of 1.40±0.1 g/cm3 at 20 °C and 760 Torr, and a pKa of 11.88±0.70 . The compound features a multi-substituted pyridine core, a structural motif common in pharmaceuticals and organic materials research . The presence of electron-donating dimethoxyphenyl and thiophene groups, alongside the electron-withdrawing cyano and trifluoromethyl groups, makes this molecule a valuable and complex building block for medicinal chemistry and drug discovery programs . It is suitable for exploring structure-activity relationships, screening for biological activity, and developing new synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S2/c1-32-22-10-9-16(12-23(22)33-2)17-13-21(24-8-5-11-34-24)30-26(18(17)14-28)35-15-25(31)29-20-7-4-3-6-19(20)27/h3-13H,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUDUMKVJZCRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3F)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents, reaction conditions, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this structure. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines. A notable study demonstrated that compounds with a pyridine-thiophene scaffold exhibited cytotoxic effects on human cancer cells, suggesting that the inclusion of such structural elements may enhance antitumor activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. In silico studies using molecular docking have indicated that related compounds may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This opens avenues for developing anti-inflammatory drugs based on this scaffold .

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of the compound and evaluated their cytotoxicity against human breast cancer cells. The results showed that certain modifications to the pyridine ring significantly enhanced the anticancer activity, with IC50 values indicating potent effects at low concentrations. This highlights the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers focused on the anti-inflammatory potential of related compounds. Using both in vitro assays and molecular modeling techniques, they demonstrated that these compounds could effectively inhibit pro-inflammatory cytokine production in human cell lines. This suggests that the compound could be a lead candidate for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name 4-Position Substituent 6-Position Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxyphenyl Thiophen-2-yl N-(2-Fluorophenyl) Not reported Electron-donating methoxy groups; thiophene enhances π-π interactions .
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Trifluoromethyl Thiophen-2-yl N-(2-Fluorophenyl) 444.5 Trifluoromethyl increases lipophilicity and metabolic stability .
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-Ethoxy-3-methoxyphenyl Phenyl N-(2,6-Dimethylphenyl) Not reported Ethoxy and dimethyl groups add steric bulk; phenyl vs. thiophene alters electronics .
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Trifluoromethyl 4-Fluorophenyl N-(4-Methoxyphenyl) Not reported Fluorophenyl and methoxyphenyl modulate solubility and target affinity .

Key Observations:

Substituent Effects at the 4-Position: The target’s 3,4-dimethoxyphenyl group provides dual electron-donating methoxy substituents, which may enhance hydrogen bonding and solubility compared to the trifluoromethyl group in analogs (e.g., ).

6-Position Variations: Thiophen-2-yl (target) vs. phenyl (): Thiophene’s sulfur atom may engage in hydrogen bonding or π-stacking, whereas phenyl’s planar structure favors hydrophobic interactions.

Acetamide Substituents :

  • The target’s N-(2-fluorophenyl) group balances electron withdrawal and aromaticity. In contrast, N-(4-methoxyphenyl) () increases electron density, while N-(2,6-dimethylphenyl) () adds steric hindrance .

Biological Activity

The compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O3S2C_{20}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of approximately 411.4973 g/mol . Its structure features a pyridine ring substituted with cyano and methoxy groups, a thiophenyl moiety, and an acetamide functional group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Antioxidant Activity : The presence of thiol and sulfanyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting a potential role in antimicrobial therapies.

Anticancer Activity

Research indicates that pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

StudyCompoundIC50 (μM)Mechanism
Pyridine derivative15Apoptosis induction
Thioether compound10Cell cycle arrest

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may inhibit the enzyme 5-lipoxygenase (5-LOX) , which is involved in inflammatory processes. The binding affinity and inhibition constants indicate promising anti-inflammatory potential.

StudyCompoundBinding Affinity (kcal/mol)Target Enzyme
Compound X-8.55-LOX
Compound Y-7.9COX

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by over 50% at concentrations above 10 μM after 48 hours of treatment.
  • Case Study on Anti-inflammatory Effects : In vivo studies using animal models showed a significant reduction in edema when treated with the compound compared to controls, indicating its potential as an anti-inflammatory agent.

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